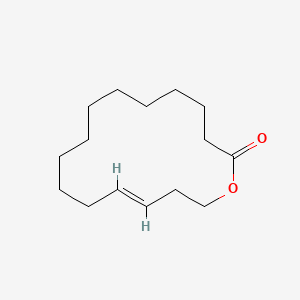
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C₉H₂₀ClNO₃. It is known for its unique chemical structure, which includes an epoxy group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride typically involves the reaction of epichlorohydrin with diethanolamine, followed by quaternization with ethyl chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of epichlorohydrin and diethanolamine.
Reaction Control: Precise control of temperature and pH to optimize the reaction rate.
Purification: The product is purified through distillation or crystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
Aplicaciones Científicas De Investigación
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of surfactants, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride involves its interaction with various molecular targets:
Epoxide Group: The reactive epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification.
Quaternary Ammonium Group: This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Epoxypropyl)trimethylammonium chloride
- (2,3-Epoxypropyl)dimethylbenzylammonium chloride
Uniqueness
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is unique due to its combination of an epoxy group and a quaternary ammonium group, which provides both reactivity and antimicrobial properties. This makes it more versatile compared to similar compounds that may lack one of these functional groups .
Propiedades
Número CAS |
94213-21-5 |
|---|---|
Fórmula molecular |
C9H20ClNO3 |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
ethyl-bis(2-hydroxyethyl)-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO3.ClH/c1-2-10(3-5-11,4-6-12)7-9-8-13-9;/h9,11-12H,2-8H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CYZBTLOUSPYJHS-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CCO)(CCO)CC1CO1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
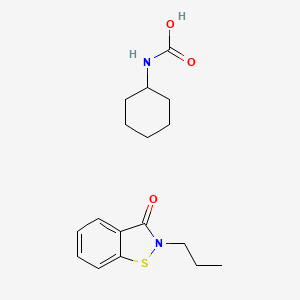
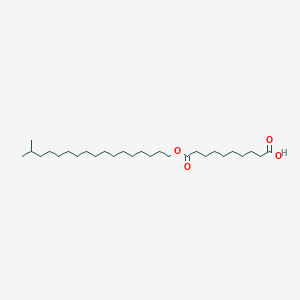
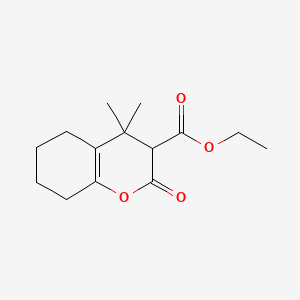

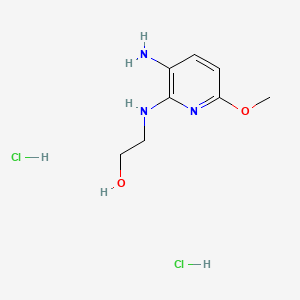
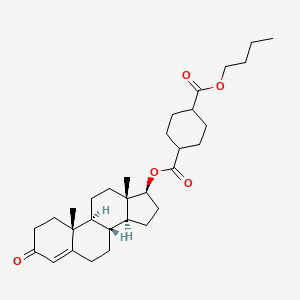


![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)


![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
